6-(trifluoromethoxy)-1H-indole-3-carbaldehyde
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Overview
Description
6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group attached to the indole ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves the introduction of the trifluoromethoxy group to the indole ring. One common method is the trifluoromethoxylation of a pre-synthesized indole derivative. This can be achieved using trifluoromethoxylating reagents such as trifluoromethyl hypofluorite or trifluoromethyl sulfonates under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: 6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid.
Reduction: 6-(Trifluoromethoxy)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. For example, similar compounds have been shown to inhibit voltage-gated sodium channels and modulate neurotransmitter receptors .
Comparison with Similar Compounds
6-(Trifluoromethoxy)benzothiazole: Used in the treatment of amyotrophic lateral sclerosis.
6-(Trifluoromethoxy)quinoxaline: Studied for its antimicrobial and anticancer properties
Uniqueness: 6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde is unique due to its indole core structure combined with the trifluoromethoxy group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-8-6(5-15)4-14-9(8)3-7/h1-5,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWDFUXSQIWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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